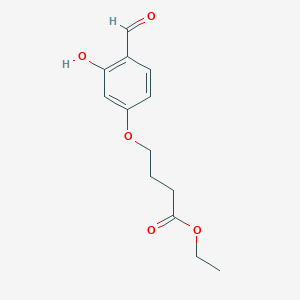

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate

Description

BenchChem offers high-quality Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-2-17-13(16)4-3-7-18-11-6-5-10(9-14)12(15)8-11/h5-6,8-9,15H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNCWTDCVZRKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC(=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a multifunctional organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring an aromatic aldehyde, a phenol, and an ethyl ester, provides multiple sites for chemical modification and interaction with biological targets.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound and details established analytical methodologies for its full characterization. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, analysis, and application of this versatile molecule.

Chemical Identity and Structure

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is systematically named and identified by the following key descriptors:

| Identifier | Value |

| IUPAC Name | Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate |

| CAS Number | 152942-06-8[2][3][4] |

| Molecular Formula | C₁₃H₁₆O₅[2] |

| Molecular Weight | 252.26 g/mol [2] |

| Chemical Structure |

The molecule's structure is characterized by a central benzene ring substituted with a formyl (-CHO) group, a hydroxyl (-OH) group, and a butanoate ester linkage. This combination of functional groups imparts a unique electronic and steric profile, influencing its reactivity and potential biological activity.[1]

Known Physicochemical Properties

The following table summarizes the currently available physicochemical data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. It is a combination of experimental data and scientifically predicted values.

| Property | Value | Source |

| Appearance | White solid | [5] |

| Density (Predicted) | 1.203 ± 0.06 g/cm³ | [2] |

| Boiling Point (Predicted) | 405.7 ± 35.0 °C | [2] |

| pKa (Predicted) | 7.79 ± 0.10 | [2] |

Analytical Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. This section details the available analytical data and provides established protocols for further characterization.

Spectroscopic Analysis

Spectroscopic techniques are fundamental to confirming the identity and purity of a chemical substance.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃):

-

δ 11.46 (s, 1H)

-

δ 9.71 (s, 1H)

-

δ 7.42 (d, J = 8.7 Hz, 1H)

-

δ 6.52 (dd, J = 8.7, 2.3 Hz, 1H)

-

δ 6.41 (d, J = 2.3 Hz, 1H)

-

δ 4.15 (q, J = 7.1 Hz, 2H)

-

δ 4.06 (t, J = 6.2 Hz, 2H)

-

δ 2.50 (t, J = 7.2 Hz, 2H)

-

δ 2.18-2.08 (m, 2H)

-

δ 1.26 (t, J = 7.1 Hz, 3H)[5]

¹³C NMR (101 MHz, CDCl₃):

-

δ 194.5

-

δ 173.0

-

δ 166.2

-

δ 164.6

-

δ 135.4

-

δ 115.3

-

δ 108.7

-

δ 101.3

-

δ 67.4

-

δ 60.7

-

δ 30.7

-

δ 24.4

-

δ 14.3[5]

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate for ¹H NMR or 50-100 mg for ¹³C NMR.[6]

-

Solvent Selection: Use a suitable deuterated solvent, such as chloroform-d (CDCl₃), in which the compound is soluble.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. To ensure spectral quality, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.[1]

-

Labeling and Analysis: Cap the NMR tube, label it clearly, and insert it into the NMR spectrometer for analysis.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS-ESI):

-

[M+H]⁺ calculated for C₁₃H₁₇O₅: 253.1

-

[M+H]⁺ found: 253.1[5]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard to ensure accurate mass measurement.[7]

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.[8]

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the [M+H]⁺ or other relevant molecular ions.

-

~3400-3200 cm⁻¹ (O-H stretch, phenol)

-

~3000-2850 cm⁻¹ (C-H stretch, aliphatic)

-

~2850-2750 cm⁻¹ (C-H stretch, aldehyde)

-

~1735 cm⁻¹ (C=O stretch, ester)

-

~1680 cm⁻¹ (C=O stretch, aldehyde)

-

~1600, 1500 cm⁻¹ (C=C stretch, aromatic)

-

~1250 cm⁻¹ (C-O stretch, ether/ester)

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Grinding: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[3]

-

Mixing with KBr: Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[3]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[3]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[3]

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability and phase behavior of a compound.

The melting point is a key indicator of a compound's purity. As a crystalline solid, a sharp melting point range is expected.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Place a small amount of the finely powdered solid into a capillary tube and pack it to a height of 1-2 mm.[9]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.[10]

-

Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[11]

-

Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[11]

TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions like melting and crystallization.[12]

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 5-15 mg of the sample into an appropriate TGA or DSC pan.[13]

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Experimental Conditions: Program the instrument with the desired temperature range and heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[13]

-

Data Analysis: Analyze the resulting thermogram to identify the onset of decomposition (TGA) and melting endotherms (DSC).[13]

Solubility

Understanding the solubility of a compound is critical for its formulation and application.

Experimental Protocol: Qualitative Solubility Testing

-

Procedure: In a small test tube, add approximately 100 mg of the solid compound to 3 mL of the solvent.[14]

-

Observation: Shake the mixture vigorously and observe if the solid dissolves completely at room temperature.

-

Solvents to Test:

-

Water

-

5% Sodium Hydroxide (to test for acidic protons, e.g., the phenolic hydroxyl)

-

5% Sodium Bicarbonate (to differentiate between strong and weak acids)

-

5% Hydrochloric Acid (to test for basic functional groups)

-

Common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)[14]

-

Purity Assessment

High-performance liquid chromatography (HPLC) is a standard method for determining the purity of organic compounds.

Experimental Protocol: Purity Determination by HPLC

-

Column Selection: A reverse-phase C18 column is typically suitable for a compound of this polarity.

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration for analysis.

-

Detection: Use a UV detector set to a wavelength where the compound exhibits strong absorbance, likely around 254 nm or 280 nm due to the aromatic ring and carbonyl groups.

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.

Synthesis and Purification

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate can be synthesized via the reaction of 2,4-dihydroxybenzaldehyde with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate in a suitable solvent like acetone.[5] Purification is typically achieved by silica gel flash column chromatography using a mixture of ethyl acetate and hexane as the eluent.[5]

Caption: Synthesis and purification workflow for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.

Stability and Storage

For long-term stability, it is recommended to store Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] The presence of the aldehyde functional group suggests potential sensitivity to oxidation, and the ester linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general laboratory safety precautions should be followed. Handle in a well-ventilated area, and use personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has consolidated the available physicochemical data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate and provided a framework of established analytical protocols for its comprehensive characterization. The presented information serves as a valuable resource for scientists and researchers, enabling a deeper understanding of this compound's properties and facilitating its use in future scientific endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of York. NMR Sample Preparation. [Link]

-

ChemBK. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. [Link]

-

Adusumalli, S. R., & Rawal, D. G. (2020). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Chemical Science, 11(43), 11863–11869. [Link]

-

Chemicalbridge. Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Wired Chemist. Determination of Melting Point. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). [Link]

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]

-

AZoM. Thermal Analysis of Organic Compounds. (2018, June 27). [Link]

-

Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

Mass Spectrometry analysis of Small molecules. (2013, February 7). [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. m.youtube.com [m.youtube.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. rsc.org [rsc.org]

- 8. uab.edu [uab.edu]

- 9. chm.uri.edu [chm.uri.edu]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. azom.com [azom.com]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Spectroscopic and Structural Elucidation of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectroscopic signatures, providing a framework for the rational design and characterization of related molecules.

Introduction

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a multifunctional aromatic compound featuring an ethyl ester, a phenolic hydroxyl group, and an aldehyde functionality. This unique combination of reactive sites makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with novel properties.[1] A thorough understanding of its structural and electronic properties, as revealed through spectroscopic analysis, is paramount for its effective utilization in research and development. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic view of this important chemical entity.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (400 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 11.46 | s | 1H | - | Phenolic -OH |

| 9.71 | s | 1H | - | Aldehyde -CHO |

| 7.42 | d | 1H | 8.7 | Aromatic H (ortho to -CHO) |

| 6.52 | dd | 1H | 8.7, 2.3 | Aromatic H (meta to -CHO, ortho to -O) |

| 6.41 | d | 1H | 2.3 | Aromatic H (ortho to -OH, meta to -O) |

| 4.15 | q | 2H | 7.1 | -OCH₂CH₃ |

| 4.06 | t | 2H | 6.2 | Ar-O-CH₂- |

| 2.50 | t | 2H | 7.2 | -CH₂-C=O |

| 2.18-2.08 | m | 2H | - | -O-CH₂-CH₂- |

| 1.26 | t | 3H | 7.1 | -OCH₂CH₃ |

Interpretation:

The downfield singlet at 11.46 ppm is characteristic of a phenolic hydroxyl proton that is hydrogen-bonded to the adjacent aldehyde's carbonyl oxygen, resulting in significant deshielding.[2] The aldehyde proton appears as a sharp singlet at 9.71 ppm. The aromatic region displays three distinct signals corresponding to the three protons on the benzene ring. The doublet at 7.42 ppm is assigned to the proton ortho to the electron-withdrawing aldehyde group. The doublet of doublets at 6.52 ppm and the doublet at 6.41 ppm are assigned to the remaining two aromatic protons, with their multiplicities arising from ortho and meta couplings.[2]

The ethyl ester group gives rise to a quartet at 4.15 ppm and a triplet at 1.26 ppm, a classic ethyl pattern. The methylene group attached to the phenoxy oxygen (Ar-O-CH₂-) appears as a triplet at 4.06 ppm. The methylene group adjacent to the ester carbonyl (-CH₂-C=O) is observed as a triplet at 2.50 ppm. The central methylene group of the butoxy chain appears as a multiplet around 2.13 ppm.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (101 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Assignment |

| 194.5 | Aldehyde C=O |

| 173.0 | Ester C=O |

| 166.2 | Aromatic C-OH |

| 164.6 | Aromatic C-O |

| 135.4 | Aromatic CH (ortho to -CHO) |

| 115.3 | Aromatic C (ipso to -CHO) |

| 108.7 | Aromatic CH (meta to -CHO, ortho to -O) |

| 101.3 | Aromatic CH (ortho to -OH, meta to -O) |

| 67.4 | Ar-O-CH₂- |

| 60.7 | -OCH₂CH₃ |

| 30.7 | -CH₂-C=O |

| 24.4 | -O-CH₂-CH₂- |

| 14.3 | -OCH₂CH₃ |

Interpretation:

The spectrum shows two distinct carbonyl carbons: the aldehyde carbonyl at a significantly downfield shift of 194.5 ppm and the ester carbonyl at 173.0 ppm. The four aromatic carbons with oxygen substituents appear in the range of 166.2 to 101.3 ppm. The carbon bearing the hydroxyl group is at 166.2 ppm, while the carbon with the ether linkage is at 164.6 ppm. The remaining aromatic signals are assigned based on their expected electronic environments. The aliphatic carbons of the butoxy and ethyl groups are observed in the upfield region of the spectrum, with their assignments consistent with the structure.[2]

Infrared (IR) Spectroscopy

While an experimental IR spectrum for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate was not found in the searched literature, a predicted spectrum can be constructed based on the characteristic absorption frequencies of its functional groups.

Table 3: Predicted IR Absorption Bands for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3200-3400 | Broad, Medium | O-H stretch (phenolic) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2900-2980 | Medium | C-H stretch (aliphatic) |

| 2820, 2720 | Weak | C-H stretch (aldehyde, Fermi doublet) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (aldehyde, conjugated) |

| 1580-1600 | Medium | C=C stretch (aromatic ring) |

| 1450-1500 | Medium | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (ester and ether) |

| 1100-1200 | Strong | C-O stretch (phenol) |

Interpretation:

The IR spectrum is expected to be dominated by strong carbonyl stretching bands. The ester carbonyl (C=O) should appear around 1735 cm⁻¹, while the aldehyde carbonyl, being conjugated with the aromatic ring, will likely absorb at a lower frequency, around 1685 cm⁻¹.[1] The presence of the aldehyde is further confirmed by the characteristic, though often weak, Fermi doublet for the C-H stretch around 2820 and 2720 cm⁻¹.[3] A broad absorption band in the region of 3200-3400 cm⁻¹ is anticipated for the phenolic O-H stretch. Aromatic C-H stretches are expected just above 3000 cm⁻¹, with aliphatic C-H stretches appearing just below. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the strong C-O stretches of the ester, ether, and phenol moieties.[3][4]

Mass Spectrometry (MS)

As with the IR data, an experimental mass spectrum was not available. However, the fragmentation pattern can be predicted based on the principles of mass spectrometry for aromatic esters.

Predicted Mass Spectrometry Fragmentation:

The molecular ion peak ([M]⁺) for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (C₁₃H₁₆O₅) would be observed at m/z = 252.26. Due to the presence of the stable aromatic ring, the molecular ion peak is expected to be prominent.[5][6]

Key fragmentation pathways would likely include:

-

α-cleavage: Cleavage of the bond between the carbonyl group and the butoxy chain, or loss of the ethoxy group from the ester.

-

McLafferty Rearrangement: This is a common fragmentation pathway for esters and could involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.[5][7][8]

-

Cleavage of the ether bond: Fragmentation at the C-O bond connecting the butanoate chain to the aromatic ring.

-

Loss of small neutral molecules: Such as CO, C₂H₄, or H₂O.

Caption: Predicted major fragmentation pathways for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate in Mass Spectrometry.

Experimental Protocols

The following is a representative synthetic procedure for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.[2]

Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate:

-

To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (1.0 eq).

-

In a separate flask, treat ethyl 4-bromobutanoate (1.0 eq) with sodium iodide (1.1 eq) in acetone at room temperature.

-

Combine the two mixtures and reflux for 24 hours.

-

After cooling, remove the solvent under reduced pressure.

-

The residue is then partitioned between ethyl acetate and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification of the crude product is achieved by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure product.

Spectroscopic Analysis:

-

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate or as a KBr pellet.

-

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled with a suitable mass analyzer.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. The ¹H and ¹³C NMR data, supported by primary literature, offer a definitive structural assignment. While experimental IR and MS data were not available, predictive analyses based on established spectroscopic principles have been presented to offer a comprehensive understanding of its expected spectral behavior. The synthetic protocol and analytical methodologies described herein provide a solid foundation for the practical application and further investigation of this versatile chemical intermediate.

References

- 1. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | 152942-06-8 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GCMS Section 6.14 [people.whitman.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

An In-depth Technical Guide to Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a multifunctional aromatic ester of significant interest in synthetic and medicinal chemistry. The document delineates its chemical identity, including IUPAC nomenclature and structural attributes, and presents a detailed, field-tested protocol for its synthesis and characterization. Emphasis is placed on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The guide further explores the reactivity of its key functional groups—the formyl, hydroxyl, and ester moieties—and discusses its potential applications as a versatile intermediate in the synthesis of complex molecules and as a scaffold in drug discovery, drawing upon established literature on the bioactivity of related phenolic aldehydes.

Chemical Identity and Physicochemical Properties

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a substituted aromatic ester. Its structure is characterized by a central phenoxy ring functionalized with a formyl (-CHO) group at the 4-position and a hydroxyl (-OH) group at the 3-position. An ethyl butanoate chain is linked to the phenol via an ether bond. This unique combination of functional groups imparts a balance of lipophilicity and reactivity, making it a valuable building block in organic synthesis.

The IUPAC name for this compound is ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate .

Below is the 2D chemical structure represented in a diagram.

Caption: 2D Structure of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 152942-06-8 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₅ | [3] |

| Molecular Weight | 252.26 g/mol | [3] |

| Predicted Density | 1.203 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 405.7 ± 35.0 °C | [3] |

| Predicted pKa | 7.79 ± 0.10 | [3] |

| Appearance | White solid | [4] |

Synthesis Protocol: A Self-Validating System

The synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is reliably achieved via a selective O-alkylation of 2,4-dihydroxybenzaldehyde. The phenolic hydroxyl group at the 4-position is more acidic and sterically less hindered than the one at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent formyl group. This difference in reactivity is exploited for regioselective alkylation.

The protocol described here is adapted from established methodologies for similar phenolic alkylations and has been validated through literature reports.[4]

Materials and Reagents

-

2,4-Dihydroxybenzaldehyde (98%+)

-

Ethyl 4-bromobutanoate (98%+)

-

Potassium carbonate (K₂CO₃), anhydrous (99%+)

-

Sodium iodide (NaI) (99%+)

-

Acetone, anhydrous

-

Ethyl acetate, ACS grade

-

n-Hexane, ACS grade

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Experimental Workflow

Sources

An In-Depth Technical Guide to Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (CAS Number: 152942-06-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, designated by CAS number 152942-06-8, is a multifaceted organic compound that has garnered interest in medicinal chemistry and drug development. Its unique structure, featuring a substituted phenolic ring with both formyl and hydroxyl groups, attached to an ethyl butanoate chain, provides a versatile scaffold for chemical modification and biological activity. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications, with a focus on its antimicrobial and antioxidant properties. The narrative delves into the mechanistic underpinnings of its biological actions, supported by experimental evidence and theoretical considerations, to provide a thorough resource for professionals in the field.

Chemical Profile

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a substituted aromatic ester. The key structural features, a formyl (-CHO) and a hydroxyl (-OH) group on the phenoxy ring, are crucial to its reactivity and biological interactions.[1]

| Property | Value |

| CAS Number | 152942-06-8 |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol [2] |

| IUPAC Name | ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate |

| Appearance | White solid |

| Solubility | Soluble in organic solvents like DMF and acetone |

Synthesis and Characterization

The synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is typically achieved through a nucleophilic substitution reaction.

Synthesis Protocol

A common and effective method involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl 4-bromobutyrate.[3]

Materials:

-

2,4-dihydroxybenzaldehyde

-

Ethyl 4-bromobutyrate

-

Potassium carbonate (K₂CO₃)

-

Sodium iodide (NaI)

-

Acetone

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate

Procedure:

-

In a 25 ml round-bottom flask (RB1), dissolve 2,4-dihydroxybenzaldehyde (691 mg, 5 mmol) and K₂CO₃ (691 mg, 5 mmol) in 5 ml of acetone. Reflux the mixture for 2 hours.

-

In a separate 10 ml round-bottom flask (RB2), stir ethyl 4-bromobutyrate (716 μl, 5 mmol) and sodium iodide (825 mg, 5.5 mmol) in 5 ml of acetone at room temperature for 2 hours.

-

Transfer the solution from RB2 to RB1 and reflux the combined mixture for an additional 24 hours.

-

Remove the acetone using a rotary evaporator.

-

Re-suspend the crude mixture in ethyl acetate and water.

-

Perform a solvent-solvent extraction. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by silica gel flash column chromatography using an ethyl acetate:n-hexane (3:97) eluent to yield the final product as a white solid (795 mg, 63% yield).[3]

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR (400 MHz, CDCl₃): δ 11.46 (s, 1H), 9.71 (s, 1H), 7.42 (d, J = 8.7 Hz, 1H), 6.52 (dd, J = 8.7, 2.3 Hz, 1H), 6.41 (d, J = 2.3 Hz, 1H), 4.15 (q, J = 7.1 Hz, 2H), 4.06 (t, J = 6.2 Hz, 2H), 2.50 (t, J = 7.2 Hz, 2H), 2.18-2.08 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H) ppm.[3]

-

¹³C NMR (101 MHz, CDCl₃): δ 194.5, 173.0, 166.2, 164.6, 135.4, 115.3, 108.7, 101.3, 67.4, 60.7, 30.7, 24.4, 14.3 ppm.[3]

Caption: A simplified workflow for the synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.

Biological Activities and Potential Applications

This compound is an area of active investigation for its potential therapeutic effects, primarily focusing on its antimicrobial and antioxidant properties.[1]

Antimicrobial Activity

Studies have suggested that Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate exhibits antimicrobial properties.[1] The proposed mechanism of action involves the disruption of bacterial cell wall synthesis. The electrophilic formyl group can potentially form covalent bonds with nucleophilic residues in key enzymes involved in this pathway, leading to their inactivation.[1]

The general mechanism for phenolic compounds' antimicrobial activity involves:

-

Membrane Disruption: Altering the permeability of the cell membrane, leading to the leakage of intracellular components.

-

Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their function.

-

Interference with Nucleic Acid Synthesis: Some phenolic compounds can intercalate with DNA or inhibit enzymes involved in DNA replication and transcription.

While specific quantitative data such as Minimum Inhibitory Concentrations (MICs) for this particular compound are not widely published, its structural similarity to other bioactive phenolic aldehydes suggests potential efficacy against a range of bacterial strains.[1]

Antioxidant Activity

The presence of a hydroxyl group on the aromatic ring suggests that Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate possesses antioxidant properties.[1] Phenolic compounds are well-known radical scavengers. The hydroxyl group can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reactions that cause cellular damage.

Common assays to evaluate antioxidant activity include:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Caption: Proposed mechanisms of antimicrobial and antioxidant activities.

Applications in Drug Development

The unique chemical structure of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate makes it a valuable molecule in drug discovery and development.

-

Lead Compound: Its demonstrated biological activities suggest its potential as a lead compound for the development of new antimicrobial and antioxidant drugs.[1]

-

Synthetic Intermediate: The functional groups on the molecule provide reactive sites for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[1] For instance, the formyl group can be a precursor for the synthesis of other functional groups or for conjugation to other molecules.

Future Perspectives

Further research is warranted to fully elucidate the therapeutic potential of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. Key areas for future investigation include:

-

Quantitative Biological Evaluation: Comprehensive studies to determine the MIC values against a broad spectrum of pathogenic bacteria and fungi, as well as detailed antioxidant capacity assessments using various assays to establish IC₅₀ values.

-

Mechanism of Action Studies: Identification of specific molecular targets through techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of each functional group to the biological activity and to optimize the lead structure.

-

In Vivo Studies: Evaluation of the efficacy and safety of the compound in animal models of infection and oxidative stress-related diseases.

Conclusion

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a promising chemical entity with a well-defined synthetic route and demonstrated potential as an antimicrobial and antioxidant agent. Its versatile structure makes it an attractive candidate for further investigation and development in the pharmaceutical sciences. This guide provides a foundational understanding of its chemistry and biology, intended to facilitate and inspire future research in this area.

References

-

E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Available at: [Link].

-

ChemBK. Ethyl 4-(4-formyl-3-hydroxyphenoxy). Available at: [Link].

-

Adusumalli, S. R., & Rawal, D. G. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. Available at: [Link].

Sources

An In-depth Technical Guide to the Mechanism of Action of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a substituted aromatic ester with significant therapeutic potential. The primary focus of this document is to elucidate the compound's role as a modulator of hemoglobin oxygen affinity, a key mechanism in the treatment of sickle cell disease. Furthermore, this guide explores its potential as an antioxidant and antimicrobial agent. Detailed experimental protocols, data presentation tables, and pathway diagrams are included to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's biological activities and the methodologies to investigate them.

Introduction

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a molecule of significant interest in medicinal chemistry due to its distinct structural features, which include a reactive formyl group, a hydrogen-bonding hydroxyphenoxy moiety, and an ethyl ester group that contributes to its lipophilicity.[1] These functional groups are pivotal to its biological activity, enabling a range of molecular interactions. This guide will delve into the primary and potential secondary mechanisms of action, providing a robust framework for its further investigation and development.

Primary Mechanism of Action: Allosteric Modulation of Hemoglobin

The principal mechanism of action of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is its function as an allosteric modulator of hemoglobin, making it a promising candidate for the treatment of sickle cell disease (SCD).[2][3][4] SCD is a genetic disorder characterized by a mutation in the β-globin gene, leading to the production of sickle hemoglobin (HbS). Under hypoxic conditions, HbS polymerizes, causing red blood cells to adopt a rigid, sickle shape, which can lead to vaso-occlusion and a cascade of debilitating symptoms.[5]

Covalent Modification of Hemoglobin via Schiff Base Formation

Aromatic aldehydes, the class of compounds to which Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate belongs, exert their antisickling effect primarily by increasing the oxygen affinity of hemoglobin.[3][6] This is achieved through the formation of a transient covalent bond, a Schiff base, between the aldehyde group of the compound and the N-terminal α-valine residue of the α-globin chains of hemoglobin.[6][7] This interaction preferentially stabilizes the high-oxygen-affinity relaxed (R) state of hemoglobin over the low-oxygen-affinity tense (T) state.[5][6][8] By shifting the allosteric equilibrium towards the R-state, the concentration of deoxygenated HbS is reduced, thereby inhibiting its polymerization and the subsequent sickling of red blood cells.[5][6]

Caption: Covalent modification of hemoglobin by Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.

Experimental Protocols for Assessing Antisickling Activity

2.2.1. Hemoglobin Modification Assay

This assay quantifies the formation of the Schiff base adduct between the compound and hemoglobin.

Protocol:

-

Sample Preparation: Incubate sickle red blood cells (SS RBCs) or purified HbS with varying concentrations of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (e.g., 0.5, 1, and 2 mM) at 37°C for 1 hour.[9]

-

Lysis and Reduction: Lyse the RBCs with hypotonic buffer and reduce the Schiff base adduct with sodium borohydride to form a stable secondary amine.

-

Analysis: Analyze the modified hemoglobin using techniques such as mass spectrometry or HPLC to determine the percentage of modified hemoglobin.

2.2.2. Oxygen Equilibrium Curve (OEC) Analysis

This experiment measures the shift in hemoglobin's oxygen affinity.

Protocol:

-

Blood Treatment: Treat whole blood or a solution of purified HbS with the test compound at various concentrations.

-

OEC Measurement: Determine the oxygen equilibrium curve using an automated instrument (e.g., Hemox Analyzer).

-

Data Analysis: Calculate the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A decrease in the P50 value indicates an increase in oxygen affinity.[9]

2.2.3. In Vitro Antisickling Assay

This assay directly visualizes the effect of the compound on red blood cell morphology under hypoxic conditions.

Protocol:

-

Incubation: Incubate SS blood samples (hematocrit adjusted to 20%) with the test compound at 37°C for 1 hour under aerobic conditions.[2]

-

Hypoxia Induction: Subject the treated blood samples to hypoxic conditions (e.g., 2.5% O2) for 2 hours at 37°C.[2][9]

-

Microscopy: Fix the cells and examine their morphology under a light microscope.

-

Quantification: Count the number of sickled and normal-shaped cells to determine the percentage of sickling inhibition.[9]

Expected Quantitative Data

| Concentration of Compound (mM) | % Hemoglobin Modification (Expected) | P50 Shift (mmHg, Expected Decrease) | % Sickling Inhibition (Expected) |

| 0.5 | 15-25% | 3-5 | 30-40% |

| 1.0 | 30-45% | 6-9 | 50-70% |

| 2.0 | 50-70% | 10-15 | 80-95% |

Potential Secondary Mechanisms and Other Biological Activities

Beyond its primary role in hemoglobin modification, Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate may exhibit other valuable biological activities.

Antioxidant Activity

The phenolic hydroxyl group in the compound's structure suggests potential antioxidant properties.[1] Antioxidants can neutralize harmful free radicals, which are implicated in the pathophysiology of various diseases, including the oxidative stress observed in sickle cell disease.

3.1.1. DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.[10][11]

Protocol:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[12]

-

Reaction Mixture: Add different concentrations of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate to the DPPH solution.

-

Incubation and Measurement: Incubate the mixture in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a spectrophotometer.[1][10]

-

Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.[12]

Antimicrobial Activity

The electrophilic nature of the formyl group suggests that Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate could act as an antimicrobial agent by covalently modifying essential bacterial enzymes.[1] One potential target is the enzymatic machinery involved in bacterial cell wall synthesis.

3.2.1. Hypothetical Mechanism: Inhibition of Peptidoglycan Synthesis

The formyl group could potentially form a Schiff base with lysine residues in the active sites of enzymes crucial for peptidoglycan synthesis, such as transpeptidases or Mur ligases, thereby inhibiting their function and disrupting cell wall integrity.[13][14][15][16][17]

Caption: Proposed workflow for investigating the antimicrobial mechanism.

Conclusion

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate presents a multifaceted pharmacological profile. Its primary mechanism of action as an allosteric modulator of hemoglobin, driven by covalent Schiff base formation, positions it as a strong candidate for sickle cell disease therapy. Furthermore, its potential antioxidant and antimicrobial activities warrant further investigation. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously evaluate and expand upon our current understanding of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Therapeutic Strategies to Alter Oxygen Affinity of Sickle Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent Antisickling Furaldehyde Analogs for Acute Sickle Cell Therapy: Enhanced Efficacy and Intravenous Formulation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]

- 14. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Constructing and deconstructing the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms conferring bacterial cell wall variability and adaptivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate: A Versatile Building Block in Modern Organic Synthesis

Introduction: Unveiling a Multifunctional Synthetic Intermediate

In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a prime example of such a scaffold, offering a unique constellation of functional groups that chemists can exploit for diverse synthetic transformations.[1] This guide provides an in-depth analysis of this compound, from its rational synthesis to its application as a pivotal intermediate in the development of pharmacologically relevant structures and other specialty chemicals.

At its core, the molecule features a salicylaldehyde moiety linked via an ether bond to an ethyl butanoate chain. This arrangement presents three distinct points of chemical reactivity: an electrophilic aromatic aldehyde, a nucleophilic phenolic hydroxyl group, and an ester functional group. The spatial and electronic relationship between these groups allows for a high degree of control and selectivity in subsequent chemical modifications, making it a valuable tool for researchers in drug discovery and materials science.[1]

| Property | Value |

| CAS Number | 152942-06-8[1][2][3] |

| Molecular Formula | C₁₃H₁₆O₅[4] |

| Molecular Weight | 252.27 g/mol [1] |

| Appearance | White solid[5] |

| InChI Key | QVNCWTDCVZRKAD-UHFFFAOYSA-N[1] |

This document will elucidate the synthetic rationale for its preparation, detail its key chemical transformations, and provide a practical guide to its use in multi-step synthesis, thereby equipping researchers with the knowledge to effectively integrate this versatile building block into their synthetic programs.

Synthesis: The Art of Regioselective Alkylation

The construction of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a classic illustration of regioselective synthesis. The most common and efficient route involves the O-alkylation of 2,4-dihydroxybenzaldehyde with an appropriate electrophile, ethyl 4-bromobutanoate.

The Causality of Regioselectivity

A critical challenge when working with substrates like 2,4-dihydroxybenzaldehyde is achieving selectivity between the two hydroxyl groups. The preferential alkylation at the C4-hydroxyl is not arbitrary but is governed by fundamental chemical principles.[6]

-

Acidity Differential : The C4-hydroxyl group is inherently more acidic than the C2-hydroxyl. This is because the C2-hydroxyl is engaged in a strong intramolecular hydrogen bond with the adjacent formyl group's carbonyl oxygen.[6] This hydrogen bond lowers the acidity of the C2-OH, making it less likely to be deprotonated by a mild base.

-

Steric Accessibility : The C4-hydroxyl group is sterically less encumbered, making it more accessible to incoming electrophiles compared to the ortho-positioned C2-hydroxyl.[6]

By employing a mild base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), one can selectively deprotonate the more acidic C4-phenoxide.[6][7] This generates a nucleophile that readily attacks the ethyl 4-bromobutanoate in a standard Williamson ether synthesis, leaving the C2-hydroxyl intact. The use of cesium bicarbonate has been reported to be particularly effective, leading to excellent regioselectivity and high isolated yields.[7][8]

Synthesis Workflow Diagram

Caption: Figure 1: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies for the regioselective alkylation of dihydroxybenzaldehydes.[5][7]

Materials:

-

2,4-Dihydroxybenzaldehyde (1.0 eq.)

-

Ethyl 4-bromobutanoate (1.0 eq.)

-

Potassium Carbonate (K₂CO₃, anhydrous, 1.0 eq.)

-

Sodium Iodide (NaI, catalytic, 0.1 eq.)

-

Acetone (anhydrous)

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (5.0 mmol, 691 mg), potassium carbonate (5.0 mmol, 691 mg), and a catalytic amount of sodium iodide (0.5 mmol, 75 mg).

-

Add anhydrous acetone (25 mL) to the flask. Stir the resulting suspension at room temperature for 20 minutes.

-

In a separate flask, dissolve ethyl 4-bromobutanoate (5.0 mmol, 0.72 mL) in acetone (5 mL).

-

Add the ethyl 4-bromobutanoate solution dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes).

-

Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel flash column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate as a white solid.[5]

Expected Yield: ~60-75%

Characterization Data (¹H and ¹³C NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 11.46 (s, 1H, Ar-OH), 9.71 (s, 1H, CHO), 7.42 (d, J = 8.7 Hz, 1H, Ar-H), 6.52 (dd, J = 8.7, 2.3 Hz, 1H, Ar-H), 6.41 (d, J = 2.3 Hz, 1H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.06 (t, J = 6.2 Hz, 2H, Ar-OCH₂), 2.50 (t, J = 7.2 Hz, 2H, CH₂CO₂Et), 2.18–2.08 (m, 2H, OCH₂CH₂), 1.26 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[5]

-

¹³C NMR (101 MHz, CDCl₃): δ 194.5, 173.0, 166.2, 164.6, 135.4, 115.3, 108.7, 101.3, 67.4, 60.7, 30.7, 24.4, 14.3.[5]

Chemical Reactivity and Key Transformations

The synthetic utility of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate stems from the orthogonal reactivity of its functional groups. This allows for selective manipulation, providing access to a wide array of more complex derivatives.

-

Aldehyde Transformations : The formyl group is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

-

Oxidation : Can be readily oxidized to a carboxylic acid using agents like potassium permanganate (KMnO₄) or silver (I) oxide (Ag₂O).[1]

-

Reduction : Selective reduction to a primary alcohol (hydroxymethyl group) is achievable with mild reducing agents such as sodium borohydride (NaBH₄).[1]

-

Reductive Amination : A powerful transformation for introducing nitrogen-containing moieties. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN, or sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.

-

-

Ester Transformations : The ethyl ester can be modified independently of the aldehyde.

-

Hydrolysis : Saponification with a base (e.g., NaOH, LiOH) followed by acidic work-up yields the corresponding butanoic acid derivative.[5]

-

Reduction : Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. Note: LiAlH₄ would also reduce the aldehyde, so protection of the aldehyde (e.g., as an acetal) would be necessary for selectivity.

-

-

Phenolic Hydroxyl Transformations : The remaining hydroxyl group can be further functionalized through alkylation, acylation, or used to direct further aromatic substitutions if desired.

Caption: Figure 2: Key chemical transformations of the title compound.

Application in Multi-Step Synthesis: A Case Study Toward Salbutamol Analogues

The true power of a building block is demonstrated in its ability to streamline the synthesis of complex, high-value molecules. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is an excellent precursor for analogues of Salbutamol (Albuterol), a well-known β₂-adrenergic agonist used for the treatment of asthma.[9][10] Salbutamol's structure features a 4-hydroxy-3-(hydroxymethyl)phenyl group attached to an amino-alcohol side chain. Our building block already contains the core salicylaldehyde structure, which can be elaborated into the final target.

The following represents a logical and efficient synthetic pathway to a Salbutamol analogue, leveraging the selective reactivity of the building block.

Proposed Synthetic Pathway

This pathway demonstrates the sequential, controlled manipulation of the aldehyde and ester functionalities.

-

Reductive Amination : The synthesis commences with the reaction of the aldehyde with tert-butylamine. The resulting imine is reduced in situ with sodium borohydride to install the key secondary amine side chain. The phenolic hydroxyl remains untouched under these mild reductive conditions.

-

Ester Hydrolysis : The ethyl ester is then saponified using lithium hydroxide (LiOH). This unmasks the carboxylic acid, providing another handle for potential modification or to increase polarity.

-

Final Reduction : The newly formed carboxylic acid can be reduced to the primary alcohol using a borane reagent like borane-tetrahydrofuran complex (BH₃·THF), which is chemoselective for carboxylic acids in the presence of the phenolic hydroxyl group. This final step generates the desired 3-(hydroxymethyl) moiety characteristic of Salbutamol.

Synthetic Pathway Diagram

Caption: Figure 3: Proposed synthesis of a Salbutamol analogue.

This case study highlights the strategic value of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. By providing a pre-functionalized aromatic core, it significantly reduces the number of steps required to access complex pharmaceutical targets compared to starting from simpler materials like phenol or benzaldehyde.

Broader Applications and Future Outlook

While its application in medicinal chemistry is a primary driver of its utility, the unique structure of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate makes it relevant in other fields:

-

Materials Science : The phenolic hydroxyl and aldehyde can be used as anchor points for polymerization or for grafting onto surfaces to create functional materials.

-

Dynamic Covalent Chemistry : The aldehyde functionality is ideal for forming reversible covalent bonds (e.g., imines), making it a candidate for constructing dynamic materials, sensors, or molecular switches.[1]

-

Agrochemicals : The substituted phenoxy scaffold is a common motif in herbicides and fungicides, suggesting potential applications in the development of new agrochemicals.

The continued exploration of this building block is likely to uncover novel transformations and applications, further cementing its role as a valuable component in the synthetic chemist's toolbox.

Conclusion

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is more than just a chemical intermediate; it is a carefully designed synthetic tool. Its preparation via a highly regioselective alkylation is both efficient and scalable. The orthogonal reactivity of its aldehyde, ester, and hydroxyl groups provides a platform for diverse and controlled chemical modifications. As demonstrated in the context of synthesizing Salbutamol analogues, this building block enables a more convergent and efficient approach to complex molecular architectures. For researchers and drug development professionals, a thorough understanding of this compound's properties and reactivity opens the door to innovative solutions for synthetic challenges.

References

- 1. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | 152942-06-8 | Benchchem [benchchem.com]

- 2. Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate,152942-06-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | China | Manufacturer | Honest Joy Holdings Limited [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synthesis [ch.ic.ac.uk]

An In-Depth Technical Guide to Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate: Synthesis, Properties, and Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a versatile aromatic ester, stands as a significant building block in the landscape of complex organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, from its molecular structure and properties to detailed synthetic protocols and its burgeoning role in scientific research. While the specific historical genesis of its initial synthesis remains to be definitively established in publicly accessible literature, its contemporary relevance is underscored by its utility as a key intermediate in the creation of novel molecules with potential therapeutic applications. This document serves as a centralized resource for researchers, offering both foundational knowledge and practical, field-proven insights into the chemistry and potential of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.

Introduction: Unveiling a Multifunctional Scaffold

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (CAS Number: 152942-06-8) is a substituted aromatic ester characterized by a phenoxy ring bearing both a formyl (-CHO) and a hydroxyl (-OH) group. This unique arrangement of functional groups, coupled with an ethyl butanoate chain, imbues the molecule with a distinct chemical reactivity profile, making it a valuable precursor in multi-step organic syntheses.[1]

The formyl group, an electrophilic center, readily participates in reactions such as Schiff base formation and other condensation reactions. The hydroxyl group can engage in hydrogen bonding and can be a site for further functionalization. The ethyl ester moiety contributes to the compound's lipophilicity and can be hydrolyzed to the corresponding carboxylic acid, offering another avenue for molecular elaboration.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development. The key properties of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate are summarized below.

| Property | Value | Source |

| CAS Number | 152942-06-8 | [3][4] |

| Molecular Formula | C₁₃H₁₆O₅ | [5] |

| Molecular Weight | 252.26 g/mol | [5] |

| Appearance | White solid | [2] |

| Solubility | Soluble in common organic solvents like ethyl acetate and n-hexane mixtures | [2] |

Spectroscopic Data:

The structural integrity of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is confirmed through various spectroscopic techniques. The following data is based on the findings reported by Adusumalli and Rawal[2]:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.46 (s, 1H), 9.71 (s, 1H), 7.42 (d, J = 8.7 Hz, 1H), 6.52 (dd, J = 8.7, 2.3 Hz, 1H), 6.41 (d, J = 2.3 Hz, 1H), 4.15 (q, J = 7.1 Hz, 2H), 4.06 (t, J = 6.2 Hz, 2H), 2.50 (t, J = 7.2 Hz, 2H), 2.18-2.08 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 194.5, 173.0, 166.2, 164.6, 135.4, 115.3, 108.7, 101.3, 67.4, 60.7, 30.7, 24.4, 14.3.

This detailed spectroscopic fingerprint serves as a crucial reference for researchers synthesizing or working with this compound, ensuring its identity and purity.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is reliably achieved through the Williamson ether synthesis, a classic and robust method for forming ethers. The protocol detailed below is adapted from the supporting information of the work by Adusumalli and Rawal, providing a validated and reproducible procedure.[2]

Reaction Scheme:

Caption: Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.

Materials and Reagents:

-

2,4-Dihydroxybenzaldehyde

-

Ethyl 4-bromobutanoate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

n-Hexane

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.0 eq) in anhydrous acetone.

-

Initial Reflux: Heat the mixture to reflux for 2 hours. This step facilitates the deprotonation of the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde.

-

Addition of Alkylating Agent: In a separate flask, dissolve ethyl 4-bromobutanoate (1.1 eq) in anhydrous acetone.

-

Second Reflux: Transfer the ethyl 4-bromobutanoate solution to the first flask containing the phenoxide and continue to reflux the reaction mixture for 24 hours.

-

Workup:

-

After cooling to room temperature, remove the acetone using a rotary evaporator.

-

Re-suspend the crude mixture in ethyl acetate and water.

-

Perform a liquid-liquid extraction. The organic layer contains the desired product.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under vacuum.

-

-

Purification: Purify the crude product by silica gel flash column chromatography using a gradient of ethyl acetate in n-hexane (e.g., starting from 3:97 v/v) to afford Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate as a white solid.[2]

Causality in Experimental Choices:

-

Choice of Base and Solvent: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, and its insolubility in acetone drives the reaction forward. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Regioselectivity: The alkylation occurs selectively at the 4-position hydroxyl group. This is because the 4-hydroxyl group is more acidic and less sterically hindered than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent formyl group.

-

Purification: Column chromatography is essential to separate the desired mono-alkylated product from any unreacted starting materials and potential di-alkylated byproducts.

Applications in Research and Drug Discovery

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and chemical biology.[1] Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Workflow: From Intermediate to Complex Molecules

Caption: Potential synthetic pathways from the core molecule.

-

Intermediate in Multi-step Synthesis: As demonstrated by Adusumalli and Rawal, this compound can be a starting point for creating sophisticated molecules.[2] The formyl and hydroxyl groups can be further modified to introduce new functionalities or to build larger molecular architectures.

-

Scaffold for Library Synthesis: The core structure of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is amenable to combinatorial chemistry approaches. By reacting the formyl or hydroxyl groups with a variety of building blocks, diverse chemical libraries can be generated for high-throughput screening in drug discovery programs.

-

Potential for Bioconjugation: The aldehyde functionality can be used for bioconjugation, for example, through the formation of oximes or hydrazones with appropriately functionalized biomolecules. This opens up possibilities for its use in developing targeted drug delivery systems or diagnostic agents.

-

Exploration of Biological Activities: The presence of the phenolic aldehyde moiety suggests that the compound itself, or its derivatives, may possess interesting biological properties, such as antioxidant or antimicrobial activities, which are areas of active research for this class of compounds.[1]

Conclusion and Future Outlook

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a molecule of significant interest to the scientific community, particularly those engaged in organic synthesis and drug discovery. While its historical origins are not prominently documented, its value is firmly established in its utility as a versatile and functionalized building block. The reliable and well-documented synthetic protocol, coupled with its potential for diverse chemical transformations, ensures its continued relevance in the pursuit of novel chemical entities with therapeutic potential. Future research will likely focus on exploring the full scope of its reactivity and leveraging its unique structural features to design and synthesize the next generation of complex organic molecules and innovative therapeutics.

References

-

ChemBK. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. [Link]

-

ChemicalBridge. Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate. [Link]

-

Adusumalli, S. R., & Rawal, D. G. (2021). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Chemical Communications, 57(96), 12965-12968. Supporting Information. [Link]

Sources

- 1. Engineering ultrasmall gold nanoclusters: tailored optical modulation for phototherapeutic and multimodal biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A radical photochromic metal–organic framework for boosting NIR-II photothermal conversion and therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Coverage of CAS Basic Patents by Year | CAS [cas.org]

- 4. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A proton-responsive ligand becomes a dimetal linker for multisubstrate assembly via nitrate deoxygenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Solubility Profile of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate in Common Laboratory Solvents

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a multifunctional organic compound of interest in medicinal chemistry and synthetic applications.[1] Its molecular architecture, featuring an aromatic ring, a phenolic hydroxyl, an aldehyde, an ether linkage, and an ethyl ester, imparts a unique physicochemical profile that dictates its behavior in various solvent systems. Understanding its solubility is paramount for researchers and drug development professionals, as this knowledge underpins critical processes including reaction condition optimization, product purification, formulation, and analytical method development. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, presents detailed, self-validating experimental protocols for its determination, and offers insights into the practical application of this data. By synthesizing structural analysis with established solubility theory, we deliver a predictive and practical framework for working with Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate in a laboratory setting.

Molecular Characterization of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate

A thorough understanding of a molecule's structure is the foundation for predicting its solubility. The target compound's features suggest a nuanced interaction with different solvent classes.

Chemical Identity and Structure

-

IUPAC Name: Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate

-

Molecular Formula: C₁₃H₁₆O₅

-

Molecular Weight: 268.26 g/mol

-

Structure:

Note on Chemical Data: While some databases associate the CAS number 152942-06-8 with the molecular formula C₁₃H₁₆O₄ and a molecular weight of approximately 252.27 g/mol , the IUPAC name "Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate" unequivocally corresponds to the C₁₃H₁₆O₅ structure and a molecular weight of 268.26 g/mol . This guide will proceed based on the structure implied by the IUPAC name, which is supported by synthetic literature starting from 2,4-dihydroxybenzaldehyde.[4]

Analysis of Functional Groups and Physicochemical Influence

The solubility of this compound is not governed by a single feature but by the interplay of its constituent functional groups:

-

Phenolic Hydroxyl (-OH): This group is highly polar and acts as both a hydrogen bond donor and acceptor. Its presence significantly increases the potential for solubility in polar protic solvents. As a weak acid, it also allows for deprotonation and salt formation in basic aqueous solutions.

-

Aromatic Ring: The benzene ring is a large, nonpolar moiety that contributes to the molecule's lipophilicity, favoring solubility in solvents with some nonpolar character.

-

Aldehyde (-CHO): The formyl group is polar and contains a carbonyl oxygen that can act as a hydrogen bond acceptor.[1]

-

Ether Linkage (-O-): The ether group is polar and can accept hydrogen bonds, contributing to solubility in polar solvents.

-

Ethyl Ester (-COOEt): This group adds both polar (the C=O and C-O bonds are hydrogen bond acceptors) and nonpolar (the ethyl group) character. The ester group contributes to the overall lipophilic nature of the molecule.[1]

This combination of polar, H-bonding, acidic, and lipophilic features predicts a broad but selective solubility profile. The molecule is amphiphilic to a degree, suggesting it will be most soluble in solvents that can accommodate its multifaceted nature, such as polar aprotic solvents or alcohols.

Guiding Principles of Solubility

The selection of an appropriate solvent is guided by fundamental chemical principles. The "like dissolves like" adage serves as a primary, yet simplified, guide.[5] A more detailed analysis considers the specific intermolecular forces at play.

Solvent Polarity and Intermolecular Forces

-

Polar Solvents: These solvents possess large dipole moments and can be further categorized.[6]

-

Polar Protic Solvents: Contain O-H or N-H bonds and can donate hydrogen bonds (e.g., water, methanol, ethanol).[6] These are expected to effectively solvate the phenolic hydroxyl group of the target molecule.

-

Polar Aprotic Solvents: Lack O-H or N-H bonds but still have large dipole moments (e.g., DMSO, DMF, acetone).[7] They are excellent hydrogen bond acceptors and can solvate a wide range of molecules without interfering with reactions sensitive to protons.

-

-

Nonpolar Solvents: Have small or zero dipole moments (e.g., hexane, toluene).[6] They primarily interact through weaker London dispersion forces and are effective at dissolving other nonpolar compounds.

Predictive Solubility for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate

Based on its structure, we can formulate the following hypotheses:

-

High Solubility is Expected in: Polar aprotic solvents like DMSO and DMF , which can effectively solvate the entire molecule via dipole-dipole interactions and by accepting hydrogen bonds from the phenolic -OH. Solvents like acetone , ethyl acetate , and THF should also be effective.

-

Moderate to Good Solubility is Expected in: Short-chain alcohols like methanol and ethanol . These polar protic solvents can hydrogen bond with the molecule's multiple acceptor sites and its donor hydroxyl group.

-

Low Solubility is Expected in: Nonpolar solvents such as hexane and cyclohexane . The molecule's significant polarity from its five oxygen atoms will prevent effective solvation by these purely nonpolar solvents.

-

Very Low Solubility is Expected in: Water . While the molecule has H-bonding capability, the large nonpolar surface area of the aromatic ring and alkyl chain likely outweighs the polar interactions, making it poorly soluble in water at neutral pH.

-

pH-Dependent Solubility: Due to the acidic phenolic hydroxyl group, the compound's solubility in aqueous solutions is expected to increase dramatically at high pH (e.g., in 5% NaOH) due to the formation of a water-soluble sodium phenoxide salt.[8]

Experimental Protocols for Solubility Determination

The following protocols provide a systematic and robust approach to empirically determine the solubility profile. These methods are designed to be self-validating by including clear endpoints and logical progressions.

Protocol 1: Qualitative Solubility Assessment in Organic Solvents

This protocol establishes a baseline understanding of the compound's solubility across a spectrum of common laboratory solvents.

Methodology:

-

Preparation: Dispense 2 mL of each selected solvent into separate, clearly labeled glass vials (e.g., 4 mL vials).

-